Home > Products > Screening Compounds P135424 > 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole
2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole -

2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

Catalog Number: EVT-5069740
CAS Number:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Dichloridobis[2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-κN]cobalt(II)

Compound Description: This compound is a cobalt(II) complex featuring two 2-(2-chloroethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole ligands coordinated to a central cobalt ion through their nitrogen atoms. The complex also contains two chloride anions, completing the distorted tetrahedral coordination geometry around the cobalt ion. [, ]

Relevance: This compound is structurally related to 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole through the shared core structure of the tetrahydropyrazino[1,2-a]benzimidazole moiety. The key difference lies in the substituent at the 2-position of the tetrahydropyrazine ring: a chloroethyl group in the related compound versus an ethyl group in the target compound. [, ]

Relevance: Although structurally distinct from 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, these compounds highlight the reactivity of the pyrimidobenzimidazole scaffold, which is also present in the target compound. Both compound classes are constructed from fused heterocyclic systems containing benzimidazole and six-membered nitrogen-containing rings. []

Relevance: This class of compounds, while structurally different from 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole due to the absence of the tetrahydropyrazine ring, emphasizes the potential for diverse substitution patterns and ring modifications within the pyrimidobenzimidazole scaffold. Both compound classes share the benzimidazole and pyrimidine ring systems, demonstrating the versatility of this heterocyclic framework. []

2-Methylpyrimido[1,2-a]benzimidazol-4-ol

Compound Description: This compound, identified through NMR spectroscopy, represents a key intermediate in the synthesis of various substituted pyrimido[1,2-a]benzimidazoles. It possesses a methyl group at the 2-position and a hydroxyl group at the 4-position of the pyrimido[1,2-a]benzimidazole scaffold. []

Relevance: Structurally, 2-methylpyrimido[1,2-a]benzimidazol-4-ol is closely related to 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, sharing the same core structure with a single carbon difference in the alkyl substituent at the 2-position and lacking the two hydrogen atoms in the pyrimidine ring. The presence of this compound in the synthesis of similar structures highlights the potential for synthesizing analogs of the target compound with variations at the 2-position and in the saturation state of the pyrimidine ring. []

7(and 8)-Chloro-2-methylpyrimido[1,2-a]benzimidazol-4-ol

Compound Description: These regioisomers are structurally analogous to 2-methylpyrimido[1,2-a]benzimidazol-4-ol but bear a chlorine atom at either the 7- or 8-position of the benzimidazole ring. They are synthesized through a similar reaction scheme as the non-chlorinated analog. []

Relevance: These chlorinated analogs of 2-methylpyrimido[1,2-a]benzimidazol-4-ol, and by extension of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, demonstrate the feasibility of introducing halogens onto the benzimidazole portion of the core structure. This modification can potentially alter the physicochemical properties and biological activity of the target compound. []

2-(Trifluoromethyl)pyrimido[i,2-a]benzimidazol-4-ol

Compound Description: This compound is another analog of 2-methylpyrimido[1,2-a]benzimidazol-4-ol, featuring a trifluoromethyl group at the 2-position instead of a methyl group. []

Relevance: The presence of the trifluoromethyl group in this analog, compared to the ethyl group in 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, highlights the possibility of introducing fluorine-containing substituents at the 2-position. This modification can significantly impact the compound's lipophilicity, metabolic stability, and potentially its biological activity. []

2,7,8-Trimethylpyrimido[1,2-a]benzimidazol-4-ol

Compound Description: This compound represents a multiply methylated analog of 2-methylpyrimido[1,2-a]benzimidazol-4-ol, with additional methyl groups present at the 7- and 8-positions of the benzimidazole ring. []

Relevance: This trimethylated analog of 2-methylpyrimido[1,2-a]benzimidazol-4-ol provides further evidence that the pyrimido[1,2-a]benzimidazole core structure, similar to that of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, can accommodate various substituents, including multiple alkyl groups. These modifications can influence the compound's steric properties, solubility, and interactions with biological targets. []

2-Benzyl-1,2,3,4-tetrahydrobenzimidazo[2,1-b]quinazolin-12-ol

Compound Description: This compound shares the benzimidazole moiety with 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, but it incorporates an additional fused six-membered ring, forming a quinazoline system. This compound also features a benzyl group at the 2-position and a hydroxyl group at the 12-position. []

Relevance: Although structurally distinct from the target compound due to the presence of the quinazoline ring system, this compound emphasizes the possibility of expanding the core structure of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole by fusing additional rings onto the benzimidazole moiety. This modification can create novel chemical entities with potentially different pharmacological profiles. []

Relevance: This compound, along with 2-benzyl-1,2,3,4-tetrahydrobenzimidazo[2,1-b]quinazolin-12-ol, further illustrates the potential for structural diversity within the benzimidazoquinazoline scaffold. These compounds highlight the possibility of synthesizing analogs of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole with expanded ring systems and exploring their biological properties. []

2,3-Dihydro-1H-cyclopenta[4,5]pyrimido[1,2-a]benzimidazol-11-ol

Compound Description: This compound, while sharing the benzimidazole moiety and the six-membered pyrimidine ring with 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, is characterized by the presence of a cyclopentane ring fused to the pyrimidine ring. It also features a hydroxyl group at the 11-position. []

Relevance: The presence of the fused cyclopentane ring in this compound, compared to the tetrahydropyrazine ring in 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, demonstrates the possibility of introducing different carbocyclic rings into the core structure. This modification can significantly impact the compound's conformational flexibility, lipophilicity, and potentially its interactions with biological targets. []

10-Phenyl-1,2,3,4-tetrahydropyrazino(1,2-a)indoles

Compound Description: These compounds are structurally similar to the target compound but with a phenyl group at the 10-position. []

Relevance: The phenyl substitution in this group of compounds, compared to the unsubstituted 10-position in 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, suggests the possibility of modifying the benzene ring of the benzimidazole moiety. This modification can alter the electronic properties, steric hindrance, and potentially the biological activity of the target compound. []

Ethyl 1-(2-Aminoethyl)-3-phenylindole-2-carboxylates

Compound Description: While not directly containing the tetrahydropyrazino[1,2-a]benzimidazole core, these compounds share the indole moiety with the target compound and contain an aminoethyl group and a phenyl group, which are reminiscent of structural elements found in other related compounds. []

Relevance: This class of compounds, though structurally distinct, provides insight into potential synthetic pathways for 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole. The shared indole moiety suggests a possible common synthetic origin or intermediate. Additionally, the presence of the aminoethyl and phenyl groups highlights the potential for synthesizing analogs of the target compound with various substituents on the indole ring or the tetrahydropyrazine ring. []

Halogeno-derivatives of 1,10-trimethylene-2-ethyl-1,2,3,4-tetrahydropyrazino [1,2-a]indole

Compound Description: This group of compounds are analogs of the target compound with an additional trimethylene bridge between positions 1 and 10 and halogen substituents at unspecified positions. [, ]

Relevance: The introduction of a trimethylene bridge and halogen atoms in this class of compounds, compared to the unbridged and non-halogenated structure of 2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole, demonstrates the feasibility of expanding the core structure and introducing halogen substituents. These modifications can significantly alter the compound's conformational flexibility, lipophilicity, and potentially its interactions with biological targets. [, ]

Properties

Product Name

2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

IUPAC Name

2-ethyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

InChI

InChI=1S/C12H15N3/c1-2-14-7-8-15-11-6-4-3-5-10(11)13-12(15)9-14/h3-6H,2,7-9H2,1H3

InChI Key

KUZYYGIFIGJVDI-UHFFFAOYSA-N

SMILES

CCN1CCN2C(=NC3=CC=CC=C32)C1

Canonical SMILES

CCN1CCN2C(=NC3=CC=CC=C32)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.